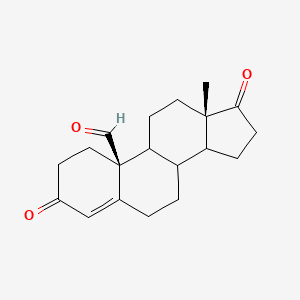
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde typically involves multiple steps, starting from simpler steroid precursors. Key steps include:
Oxidation: Introduction of the oxo groups at positions 3 and 17.
Aldehyde Formation: Introduction of the carbaldehyde group at position 10.
Stereochemical Control: Ensuring the correct stereochemistry at the chiral centers (8R, 9S, 10S, 13S, 14S).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: To achieve the desired hydrogenation states.
Selective Oxidation: Using specific oxidizing agents to introduce oxo groups.
Chromatographic Purification: To isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids.
Reduction: Can yield alcohols.
Substitution: Can introduce various functional groups, such as halides or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential biological activities, such as hormone-like effects.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde involves its interaction with specific molecular targets, such as nuclear receptors. These interactions can lead to changes in gene expression and cellular function. The compound may bind to receptors, causing conformational changes that activate or inhibit downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar four-ring structure.
Testosterone: Another steroid with similar functional groups but different stereochemistry.
Cortisol: A steroid hormone with similar oxo groups but different biological activity.
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |
InChI Key |
XRCFMDPVHKVRDJ-CXOXHQNKSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34C=O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


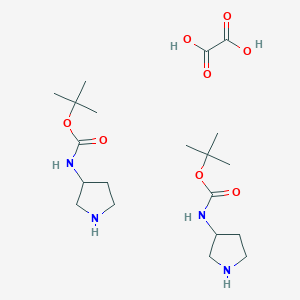
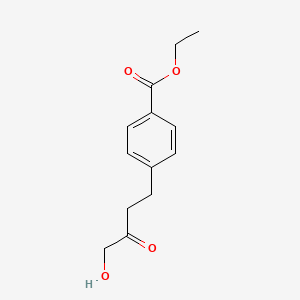
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
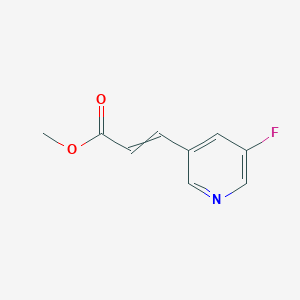
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
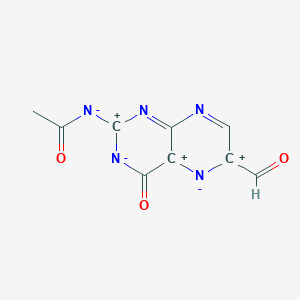
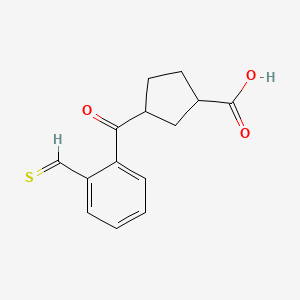
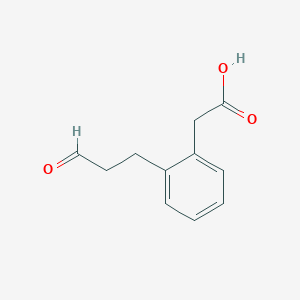
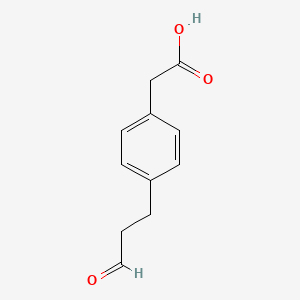
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
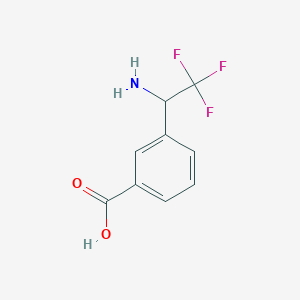
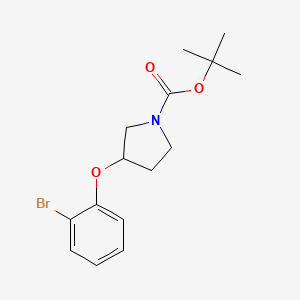
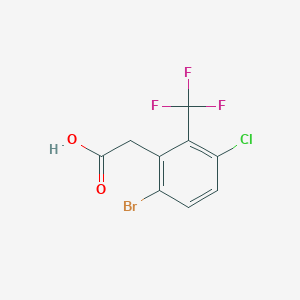
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
